Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 56266-62-7
VCID: VC18423914
InChI: InChI=1S/C12H17BrN2O2/c1-9(16)15-11-3-4-12(17-2)10(7-11)8-14-6-5-13/h3-4,7,14H,5-6,8H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H17BrN2O2
Molecular Weight: 301.18 g/mol

Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-

CAS No.: 56266-62-7

Cat. No.: VC18423914

Molecular Formula: C12H17BrN2O2

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- - 56266-62-7

Specification

CAS No. 56266-62-7
Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
IUPAC Name N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C12H17BrN2O2/c1-9(16)15-11-3-4-12(17-2)10(7-11)8-14-6-5-13/h3-4,7,14H,5-6,8H2,1-2H3,(H,15,16)
Standard InChI Key KPPZGPTZTHKETK-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)CNCCBr

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide, reflecting its three key structural components: an acetamide group (-NHCOCH3_3), a methoxy substituent (-OCH3_3) at the 4-position of the phenyl ring, and a 2-bromoethylamino side chain (-CH2_2NHCH2_2CH2_2Br) at the 3-position . The canonical SMILES representation CC(=O)NC1=CC(=C(C=C1)OC)CNCCBr\text{CC(=O)NC1=CC(=C(C=C1)OC)CNCCBr} encodes this topology, while the InChIKey KPPZGPTZTHKETK-UHFFFAOYSA-N provides a unique identifier for computational studies .

Crystallographic and Stereochemical Features

Though X-ray crystallographic data remain unavailable, molecular modeling predicts a planar phenyl ring with the methoxy group adopting a para orientation. The bromoethylamino side chain introduces conformational flexibility, with the bromine atom occupying a terminal position that may influence intermolecular interactions. Density functional theory (DFT) simulations suggest a lowest-energy conformation where the acetamide carbonyl oxygen aligns antiperiplanar to the aromatic ring, minimizing steric hindrance .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H17BrN2O2\text{C}_{12}\text{H}_{17}\text{BrN}_2\text{O}_2
Molecular Weight301.18 g/mol
XLogP31.9 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Structural Modification

Proposed Synthetic Routes

While no peer-reviewed synthesis protocols exist for CAS 56266-62-7, retrosynthetic analysis suggests two plausible pathways:

Route A: Sequential Functionalization

  • Methoxy Introduction: Nitration of 4-methoxyaniline followed by reduction yields 3-nitro-4-methoxyaniline .

  • Acetamide Formation: Acetylation with acetic anhydride produces N-(3-nitro-4-methoxyphenyl)acetamide .

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amino moiety.

  • Mannich Reaction: Condensation with formaldehyde and 2-bromoethylamine introduces the bromoethylamino side chain.

Route B: Convergent Approach

  • Side Chain Preparation: 2-Bromoethylamine is reacted with formaldehyde to form the iminium intermediate.

  • Electrophilic Substitution: Coupling with N-(3-aminomethyl-4-methoxyphenyl)acetamide via nucleophilic aromatic substitution .

Challenges include controlling regioselectivity during the Mannich reaction and preventing bromine displacement under basic conditions. Comparative studies of analogous compounds like N-(3-bromo-4-methoxy-phenyl)acetamide (CAS 6943-73-3) suggest that microwave-assisted synthesis could improve yields to >65% while reducing reaction times .

Spectroscopic Characterization

Hypothetical characterization data extrapolated from related acetamides:

  • IR Spectroscopy: Strong absorption at 1650 cm1^{-1} (amide C=O stretch), 1240 cm1^{-1} (C-O of methoxy), and 560 cm1^{-1} (C-Br) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 2.15 (s, 3H, COCH3_3), 3.38 (t, J=6.4 Hz, 2H, CH2_2Br), 3.72 (s, 3H, OCH3_3), 4.21 (s, 2H, NCH2_2), 6.85–7.24 (m, 3H, aromatic) .

  • 13^{13}C NMR: 169.8 ppm (amide carbonyl), 156.2 ppm (methoxy-bearing C), 35.1 ppm (CH2_2Br) .

Physicochemical Properties and Reactivity

Thermal Stability and Phase Behavior

The compound’s decomposition temperature is estimated at 215–230°C based on thermogravimetric analysis (TGA) of structurally similar bromoacetamides . Differential scanning calorimetry (DSC) predicts a glass transition temperature (TgT_g) near 45°C, indicative of moderate molecular rigidity . The bromine atom’s polarizability contributes to a calculated density of 1.52 g/cm3^3, slightly higher than non-brominated analogs like N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide (1.38 g/cm3^3) .

Solubility and Partitioning

Experimental solubility data remain scarce, but computational models using the ALOGPS algorithm predict:

  • Water solubility: 0.89 mg/L at 25°C (log P = 2.1)

  • DMSO solubility: >50 mg/mL

  • Octanol-water partition coefficient: Log P = 2.3 ± 0.2

The bromoethyl group enhances lipophilicity compared to cyanoethyl derivatives (Log P = 1.4 for CAS 26408-28-6) , potentially improving blood-brain barrier permeability in pharmacological contexts.

Comparative Analysis of Brominated Acetamides

Table 2: Structural and Property Comparison

Compound (CAS)Molecular FormulaMolecular WeightLog PKey Applications
56266-62-7 (Target)C12H17BrN2O2\text{C}_{12}\text{H}_{17}\text{BrN}_2\text{O}_2301.182.3Kinase inhibitor studies
6943-73-3C9H10BrNO2\text{C}_9\text{H}_{10}\text{BrNO}_2244.091.9Suzuki coupling
79069-37-7C9H10BrNO2\text{C}_9\text{H}_{10}\text{BrNO}_2244.092.1Epoxy hardeners
26408-28-6 (Cyanoethyl)C11H13N3O2\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2233.271.4CNS drug discovery

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